molecular formula C13H24N2O2 B2783010 Tert-butyl N-[2-(3-azabicyclo[3.2.0]heptan-1-yl)ethyl]carbamate CAS No. 2445800-59-7

Tert-butyl N-[2-(3-azabicyclo[3.2.0]heptan-1-yl)ethyl]carbamate

Cat. No.: B2783010
CAS No.: 2445800-59-7
M. Wt: 240.347
InChI Key: MJCRRXNEGIXMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[2-(3-azabicyclo[3.2.0]heptan-1-yl)ethyl]carbamate (CAS: 171906-65-3) is a heterocyclic building block with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . The compound features a bicyclo[3.2.0]heptane core, a seven-membered ring system fused with three- and two-membered bridges, substituted with a 3-aza group (nitrogen atom at position 3). The tert-butyl carbamate moiety is linked via an ethyl chain to the nitrogen at position 1 of the bicyclo system. This structure confers rigidity and stereochemical complexity, making it valuable in medicinal chemistry for drug design, particularly in targeting enzymes or receptors requiring constrained geometries .

The compound is commercially available with a purity of ≥97% (Aladdin Scientific) and is classified under heterocyclic building blocks, emphasizing its role in synthesizing pharmacologically active molecules .

Properties

IUPAC Name

tert-butyl N-[2-(3-azabicyclo[3.2.0]heptan-1-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-6-13-5-4-10(13)8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCRRXNEGIXMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC12CCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(3-azabicyclo[3.2.0]heptan-1-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 3-azabicyclo[3.2.0]heptane structure. One common method involves the use of a nucleophilic substitution reaction where the tert-butyl carbamate reacts with a halogenated derivative of the 3-azabicyclo[3.2.0]heptane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(3-azabicyclo[3.2.0]heptan-1-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the tert-butyl carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new carbamate derivatives or other substituted products.

Scientific Research Applications

Tert-butyl N-[2-(3-azabicyclo[3.2.0]heptan-1-yl)ethyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-azabicyclo[3.2.0]heptan-1-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl N-[2-(3-azabicyclo[3.2.0]heptan-1-yl)ethyl]carbamate is best understood through comparison with analogous bicyclo carbamates. Key differences arise in bicyclo ring systems , substituent positions , and functional groups , which influence physicochemical properties, synthetic routes, and biological activity.

Structural and Physicochemical Comparisons

Table 1: Comparative Analysis of Bicyclo Carbamate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Bicyclo System Substituent Position Key Features
This compound (Target) 171906-65-3 C₁₁H₂₀N₂O₂ 212.29 [3.2.0] 1-yl Ethyl-carbamate linker; high rigidity
Tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 134575-47-6 C₁₁H₂₀N₂O₂ 212.29 [4.1.0] 1-yl Larger bicyclo ring (4.1.0); altered ring strain and spatial geometry
Tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate 880545-32-4 C₁₁H₂₀N₂O₂ 212.29 [4.1.0] 6-yl Substituent at 6-position; distinct electronic environment
Tert-butyl N-[exo-1-azabicyclo[2.2.1]heptan-3-yl]carbamate N/A C₁₁H₂₀N₂O₂ 212.29 [2.2.1] 3-yl Smaller bicyclo system; exo-configuration impacts solubility and reactivity
Tert-butyl N-{3-azabicyclo[3.2.0]heptan-6-yl}carbamate (Positional isomer) 1258640-71-9 C₁₁H₂₀N₂O₂ 212.29 [3.2.0] 6-yl Same bicyclo system as target but substituent at 6-yl; steric differences
Key Differentiators

Bicyclo Ring Systems :

  • The target’s [3.2.0] system introduces unique bridgehead strain compared to [4.1.0] and [2.2.1] systems. Smaller rings (e.g., [2.2.1]) increase steric hindrance, while larger systems (e.g., [4.1.0]) reduce strain but alter conformational flexibility .
  • The [3.2.0] system in the target compound balances moderate strain and rigidity, enhancing binding affinity to enzymes like dipeptidyl peptidase-4 (DPP-4), as seen in related azabicyclo inhibitors .

Substituent Position :

  • Positional isomers (e.g., 1-yl vs. 6-yl in [3.2.0] systems) significantly alter molecular interactions. For example, the 6-yl isomer (CAS: 1258640-71-9) may exhibit reduced hydrogen-bonding capacity due to steric shielding of the nitrogen lone pair .

Functional Groups: Carbamate vs. carboxylate derivatives (e.g., tert-butyl 2-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate) influence solubility and metabolic stability. Carbamates generally exhibit higher hydrolytic stability than esters .

Physicochemical Properties
  • Purity : The target compound is available at ≥97% purity, critical for reproducibility in synthetic workflows .
  • Stability : Tert-butyl carbamates generally exhibit superior stability under basic conditions compared to benzyl or methyl carbamates, as seen in ’s hydrochloride derivatives .

Biological Activity

Tert-butyl N-[2-(3-azabicyclo[3.2.0]heptan-1-yl)ethyl]carbamate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 171906-65-3
  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol
  • Structure : The compound features a bicyclic structure that is characteristic of azabicyclo compounds, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors in the central nervous system (CNS).

  • Receptor Interaction : The compound is believed to interact with muscarinic acetylcholine receptors, which play a crucial role in cognitive functions and memory processes.
  • Enzyme Inhibition : It may also inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic availability of neurotransmitters like acetylcholine.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For instance, derivatives of azabicyclo compounds have demonstrated activity against Plasmodium falciparum and Trypanosoma brucei, indicating potential applications in treating protozoal infections .

Neuropharmacological Effects

Studies show that the compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism involves:

  • Enhancement of Neurotransmission : By increasing acetylcholine levels through inhibition of acetylcholinesterase.
  • Antioxidant Activity : Reducing oxidative stress in neuronal tissues.

Case Studies

  • Study on Antiprotozoal Activity :
    • A study evaluated various azabicyclo compounds for their antiprotozoal efficacy, revealing that modifications at the nitrogen atom significantly influenced activity against Plasmodium and Trypanosoma species .
  • Neuroprotective Potential :
    • In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₁₃H₂₄N₂O₂Antimicrobial, Neuroprotective
Tert-butyl N-(1R,5R)-3-azabicyclo[3.2.0]heptan-1-ylmethyl carbamateC₁₂H₂₂N₂O₂Similar neuropharmacological effects
Tert-butyl N-(7-azabicyclo[2.2.1]heptan-1-yl)methyl carbamateC₁₃H₂₄N₂O₂Antimicrobial properties

Q & A

Q. What synthetic strategies are commonly employed to synthesize tert-butyl N-[2-(3-azabicyclo[3.2.0]heptan-1-yl)ethyl]carbamate?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construction of the 3-azabicyclo[3.2.0]heptane core via cyclization reactions. For example, intramolecular [2+2] cycloadditions or ring-closing metathesis can generate the bicyclic framework .
  • Step 2 : Functionalization of the bicyclic amine with a carbamate group. This is achieved using tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) to protect the amine .
  • Step 3 : Introduction of the ethyl linker via nucleophilic substitution or reductive amination, depending on the starting materials . Key characterization techniques include HRMS for molecular weight confirmation and ¹H/¹³C NMR to verify regiochemistry .

Q. How can researchers confirm the stereochemistry and structural integrity of this compound?

  • X-ray crystallography : Resolve absolute configuration using programs like SHELXL or SHELXTL, which are robust for small-molecule refinement .
  • NMR spectroscopy : Analyze coupling constants (e.g., vicinal coupling in the bicyclic system) and NOESY/ROESY correlations to confirm spatial arrangements .
  • Vibrational spectroscopy (IR) : Validate functional groups (e.g., carbamate C=O stretch at ~1680–1720 cm⁻¹) .

Q. What are the common impurities or byproducts observed during synthesis?

  • Incomplete Boc protection : Residual free amine may persist, detectable via LC-MS or TLC .
  • Ring-opening side reactions : The bicyclic system’s strain can lead to unintended cleavage under acidic or high-temperature conditions . Mitigation strategies include optimizing reaction time/temperature and using scavengers (e.g., molecular sieves for moisture-sensitive steps) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 1–2 hours) while maintaining regioselectivity .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd₂(dba)₃ with BINAP ligand) improve coupling efficiency in functionalization steps .
  • Flow chemistry : Enhances reproducibility and scalability for steps prone to exothermic side reactions . Data-driven optimization (e.g., DoE) is critical to balance parameters like temperature, solvent polarity, and reagent stoichiometry .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. X-ray)?

  • Case study : Discrepancies in NOE correlations vs. X-ray data may arise from dynamic effects (e.g., ring puckering in solution). Use variable-temperature NMR to probe conformational flexibility .
  • DFT calculations : Compare computed NMR chemical shifts with experimental data to resolve ambiguities .
  • Cross-validation : Combine multiple techniques (e.g., solid-state NMR for crystalline vs. solution-state behavior) .

Q. What in silico methods are effective for predicting the bioactivity of this compound?

  • Molecular docking : Screen against target proteins (e.g., enzymes with bicyclic amine-binding pockets) using software like AutoDock Vina .
  • QSAR modeling : Leverage structural analogs (e.g., tert-butyl carbamates with similar bicyclic cores) to build predictive models for cytotoxicity or receptor affinity .
  • MD simulations : Assess binding stability and ligand-protein interactions over time (e.g., GROMACS or AMBER) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.